molecular formula C7H11ClF3N3 B6240455 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride CAS No. 2375268-36-1

3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride

Cat. No.: B6240455
CAS No.: 2375268-36-1
M. Wt: 229.6
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Description

3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a trifluoromethyl group attached to a diazirine ring, which is further connected to a pyrrolidine moiety. The presence of the trifluoromethyl group and the diazirine ring makes this compound particularly interesting for various chemical and biological applications, including photoaffinity labeling and as a precursor in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride typically involves multiple steps:

    Formation of the Diazirine Ring: The diazirine ring is synthesized by reacting a suitable precursor with trifluoromethyl iodide under UV light to induce the formation of the diazirine ring.

    Attachment to Pyrrolidine: The diazirine intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the final compound.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group and diazirine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced diazirine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a photoaffinity label due to its diazirine ring, which can form covalent bonds with target molecules upon UV irradiation. This property is valuable for studying molecular interactions and identifying binding sites.

Biology

In biological research, 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride is used to study protein-ligand interactions. Its ability to form covalent bonds with proteins upon activation makes it a powerful tool for mapping protein binding sites and understanding protein function.

Medicine

In medicine, this compound is explored for its potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds of target molecules, forming covalent bonds. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, making the compound highly effective in photoaffinity labeling.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-3H-diazirine: Lacks the pyrrolidine moiety, making it less versatile in biological applications.

    3-(Trifluoromethyl)-3H-diazirin-3-ylmethanol: Contains a hydroxyl group instead of the pyrrolidine ring, affecting its reactivity and application scope.

    3-(Trifluoromethyl)-3H-diazirin-3-ylmethylamine:

Uniqueness

3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride stands out due to its combination of the trifluoromethyl group, diazirine ring, and pyrrolidine moiety. This unique structure provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

2375268-36-1

Molecular Formula

C7H11ClF3N3

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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